molecular formula C18H18BrNO2 B14399007 1-(4-Bromophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one CAS No. 88675-41-6

1-(4-Bromophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one

Katalognummer: B14399007
CAS-Nummer: 88675-41-6
Molekulargewicht: 360.2 g/mol
InChI-Schlüssel: BYCUXWKIDIATNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one is an organic compound that features a bromophenyl group, a morpholine ring, and a phenylethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one typically involves the reaction of 4-bromobenzaldehyde with morpholine and acetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine and a solvent like ethanol. The mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **1-(4-Bromophenyl)propyl][3-(morpholin-4-yl)propyl]amine
  • **1-(4-Bromophenyl)ethyl][3-(morpholin-4-yl)propyl]amine
  • **(4-Bromophenyl)methyl][3-(morpholin-4-yl)propyl]amine

Uniqueness

1-(4-Bromophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

88675-41-6

Molekularformel

C18H18BrNO2

Molekulargewicht

360.2 g/mol

IUPAC-Name

1-(4-bromophenyl)-2-morpholin-4-yl-2-phenylethanone

InChI

InChI=1S/C18H18BrNO2/c19-16-8-6-15(7-9-16)18(21)17(14-4-2-1-3-5-14)20-10-12-22-13-11-20/h1-9,17H,10-13H2

InChI-Schlüssel

BYCUXWKIDIATNH-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.